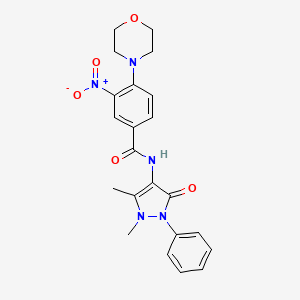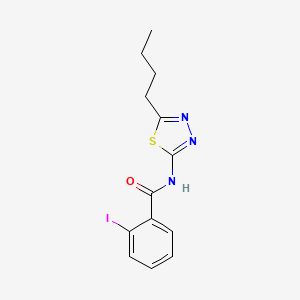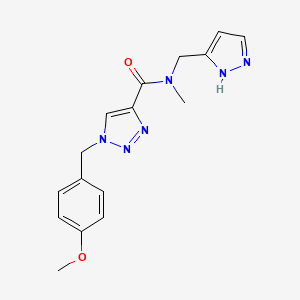![molecular formula C19H13ClN4O3 B5249449 2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B5249449.png)
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a chloro group, a nitro group, and a phenyldiazenyl group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a diazotization reaction to form the phenyldiazenyl group. The final step involves coupling the diazonium salt with 4-aminobenzamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and the use of catalysts are critical factors in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Coupling Reactions: The phenyldiazenyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Aromatic amines or phenols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Nucleophilic substitution results in various substituted benzamides.
Applications De Recherche Scientifique
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used in research on enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in the development of advanced materials and dyes.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets:
Peroxisome Proliferator-Activated Receptor (PPAR): It acts as an antagonist, influencing lipid metabolism and inflammation.
Enzyme Inhibition: Inhibits enzymes involved in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: Shares similar structural features but lacks the phenyldiazenyl group.
2-chloro-5-nitrobenzanilide: Another related compound with similar functional groups.
Uniqueness
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group enhances its potential for specific interactions with biological targets and its utility in material science .
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3/c20-18-11-10-16(24(26)27)12-17(18)19(25)21-13-6-8-15(9-7-13)23-22-14-4-2-1-3-5-14/h1-12H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEYCDDKCQCTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701038429 |
Source


|
| Record name | Benzamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701038429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403846-72-0 |
Source


|
| Record name | Benzamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701038429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 4-(5-BROMO-2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B5249369.png)
![5-bromo-2-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5249373.png)
![6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5249380.png)


![(4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5249408.png)
![1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5249416.png)


![N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5249438.png)
![2-{[3-Cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B5249445.png)
![N-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5249456.png)


